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Introduction
Lacosamide is an anti-epileptic drug (AED) that has demonstrated efficacy in the treatment of

partial-onset seizures.[1] Its primary mechanism of action involves the selective enhancement

of the slow inactivation of voltage-gated sodium channels (VGSCs), leading to the stabilization

of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing.[2][3] Unlike

traditional AEDs such as carbamazepine and phenytoin, which primarily affect the fast

inactivation of VGSCs, lacosamide's distinct mechanism offers a different therapeutic

approach.[2][4] These application notes provide detailed protocols for investigating the effects

of lacosamide on VGSCs using in-vitro electrophysiology techniques.

Mechanism of Action: Selective Enhancement of
Slow Inactivation
Lacosamide's interaction with VGSCs is state-dependent, showing a higher affinity for the

inactivated states of the channel. While some studies suggest a selective binding to the slow-

inactivated state, others indicate that lacosamide can also bind to the fast-inactivated state,

albeit with slower kinetics.[5][6] This selective enhancement of slow inactivation is a key feature

that distinguishes it from many other AEDs.[7][8] This modulation of VGSC availability is

believed to be the primary mechanism underlying its anticonvulsant effects.[2][9]
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Caption: Mechanism of Lacosamide on Voltage-Gated Sodium Channels.

Experimental Protocols
The following are detailed protocols for investigating the effects of lacosamide using whole-cell

patch-clamp electrophysiology.
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Studies have utilized various cell lines, including N1E-115 neuroblastoma cells and HEK293

cells heterologously expressing specific sodium channel subtypes (e.g., Nav1.7).[4][5] Primary

cultured neurons, such as rat cortical neurons, have also been used.[9]

Whole-Cell Patch-Clamp Recordings
Objective: To measure the effect of lacosamide on the biophysical properties of voltage-gated

sodium channels.

Materials:

Patch-clamp rig (amplifier, micromanipulator, microscope)

Borosilicate glass capillaries for pipette fabrication

Cell culture of choice

External (extracellular) solution: Composition may vary, a typical solution contains (in mM):

140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

Internal (pipette) solution: A representative solution consists of (in mM): 61 CsF, 61 CsCl, 9

NaCl, 1.8 MgCl2, 9 EGTA, 14 Creatine Phosphate, 4 MgATP, 0.3 GTP, 9 HEPES (pH

adjusted to 7.2 with CsOH).[5]

Lacosamide stock solution (e.g., 100 mM in DMSO) and working solutions diluted in

external solution.

Procedure:

Prepare recording pipettes from borosilicate glass capillaries with a resistance of 2–3.5 MΩ

when filled with the internal solution.[5]

Establish a whole-cell patch-clamp configuration on a selected cell.

Maintain a holding potential of -120 mV to ensure channels are in the resting state.[5][6]

Apply a series of voltage protocols to elicit sodium currents and measure baseline

parameters.
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Perfuse the cell with the external solution containing the desired concentration of

lacosamide (e.g., 100 µM).[5]

Repeat the voltage protocols to measure the effects of lacosamide.

Perform a washout by perfusing with the drug-free external solution to assess the

reversibility of the effects.

Voltage Protocols for Assessing Fast and Slow
Inactivation
1. Protocol to Assess Fast Inactivation:

Objective: To determine the voltage-dependence of fast inactivation.

Procedure: From a holding potential of -120 mV, apply a series of 100 ms prepulses to

various voltages (e.g., from -120 mV to -40 mV in 10 mV increments).[5] Following each

prepulse, apply a test pulse to -20 mV to measure the fraction of available channels.[5]

Analysis: Plot the normalized peak current during the test pulse as a function of the prepulse

potential. Fit the data with a Boltzmann function to determine the half-inactivation potential

(V1/2).

2. Protocol to Assess Slow Inactivation:

Objective: To determine the voltage-dependence and kinetics of slow inactivation.

Procedure: From a holding potential of -120 mV, apply a long-duration (e.g., 5 seconds)

prepulse to various voltages.[5] Follow this with a brief (e.g., 100 ms) recovery interval at

-120 mV to allow for the recovery of fast-inactivated channels.[5] Then, apply a test pulse to

-20 mV to measure the fraction of channels that have entered the slow-inactivated state.[5]

Analysis: Plot the normalized peak current as a function of the prepulse potential and fit with

a Boltzmann function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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